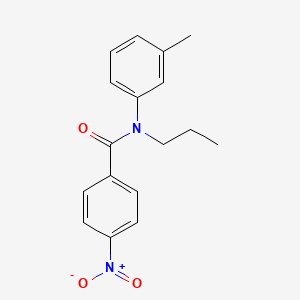
N-(3-methylphenyl)-4-nitro-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-4-nitro-N-propylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core substituted with a 3-methylphenyl group, a 4-nitro group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-4-nitro-N-propylbenzamide typically involves the following steps:
Amidation: The nitrated benzene is then reacted with 3-methylphenylamine to form the corresponding amide.
Alkylation: Finally, the amide is alkylated with propyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(3-methylphenyl)-4-nitro-N-propylbenzamide can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: 4-amino-N-(3-methylphenyl)-N-propylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-nitro-N-(3-methylphenyl)-N-propylbenzoic acid.
Scientific Research Applications
Chemistry: N-(3-methylphenyl)-4-nitro-N-propylbenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules for research purposes.
Biology and Medicine: This compound may have potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its derivatives could be explored for their pharmacological properties.
Industry: In the materials science field, this compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-4-nitro-N-propylbenzamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the amide linkage provides stability and specificity in binding interactions.
Comparison with Similar Compounds
N-(3-methylphenyl)acetamide: Similar structure but lacks the nitro and propyl groups.
4-nitro-N-phenylbenzamide: Similar structure but lacks the methyl and propyl groups.
N-(3-methylphenyl)-4-nitrobenzamide: Similar structure but lacks the propyl group.
Uniqueness: N-(3-methylphenyl)-4-nitro-N-propylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the nitro group allows for redox activity, while the propyl group enhances its hydrophobicity and potential interactions with biological membranes.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-nitro-N-propylbenzamide |
InChI |
InChI=1S/C17H18N2O3/c1-3-11-18(16-6-4-5-13(2)12-16)17(20)14-7-9-15(10-8-14)19(21)22/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
LBCYKNHYPMWQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















